2-Acetoxy-3,4-dihydronaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3,4-dihydronaphthalen-2-yl acetate |
InChI |
InChI=1S/C12H12O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
HCXSGXCIXXICNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetoxy 3,4 Dihydronaphthalene and Its Derivatives
Classical Organic Synthesis Approaches
Traditional methods for the synthesis of the dihydronaphthalene framework, a key precursor to 2-acetoxy-3,4-dihydronaphthalene, have relied on well-established organic reactions. These methods, while effective, often involve harsh reaction conditions.
Polyphosphoric Acid (PPA)-Mediated Cyclization Routes
Polyphosphoric acid (PPA) is a potent dehydrating agent that has found extensive use in organic synthesis, particularly in cyclization reactions to form cyclic ketones. ccsenet.orgresearchgate.net This method is crucial for constructing the tetralone core, which can then be further functionalized to yield dihydronaphthalene derivatives. The cyclization of acids on an aromatic ring using PPA is a common strategy. ccsenet.orgresearchgate.net For example, PPA has been instrumental in the synthesis of various natural products and complex organic molecules. ccsenet.org The high viscosity of PPA can present challenges in handling and workup, but these can be mitigated by working at elevated temperatures (above 60°C) or by using co-solvents like xylene. ccsenet.org PPA-mediated cyclization has been successfully employed in the synthesis of substituted indeno[2,1-c]quinolin-6(7H)-ones from α-acyl N-arylcinnamamides. nih.gov Furthermore, esters of PPA, such as ethyl polyphosphate (PPE) and trimethylsilyl (B98337) polyphosphate (PPSE), have been utilized in microwave-assisted cyclizations to produce 1-aryl-2-iminoazacycloalkanes, demonstrating the versatility of PPA and its derivatives in heterocyclic synthesis. beilstein-journals.orgnih.gov
Condensation Reactions with Carbonyl Compounds for Dihydronaphthalene Scaffold Construction
Condensation reactions involving carbonyl compounds are fundamental in building molecular complexity. researchgate.net While the direct construction of the dihydronaphthalene scaffold via a simple condensation reaction with a carbonyl compound is not explicitly detailed in the provided results, these reactions are crucial for creating precursors. For example, the Biginelli reaction, a one-pot cyclocondensation of an aromatic aldehyde, a β-ketoester, and urea, is a classic method for synthesizing dihydropyrimidinones, which showcases the power of condensation reactions in building cyclic structures. iosrjournals.org The synthesis of hydrazone derivatives through the condensation of hydrazine (B178648) and carbonyl compounds, often catalyzed by acid, is another example of a widely used condensation reaction. researchgate.net These principles can be applied to generate precursors that can subsequently be cyclized to form the dihydronaphthalene ring system.
Advanced and Stereoselective Synthesis Strategies
The development of stereoselective methods is a key focus in modern organic synthesis, aiming to control the three-dimensional arrangement of atoms in a molecule. This is particularly important for the synthesis of chiral compounds with potential biological activity.
Enantioselective Electrochemical Oxidation from Enol Acetates, Yielding 2-Acetoxy-1-tetralones
A significant advancement in the synthesis of chiral 2-acetoxy-1-tetralones involves the enantioselective electrochemical oxidation of enol acetates. nih.govmdpi.com This method provides a direct route to optically active α-acetoxy ketones.
In a notable study, the anodic oxidation of 1-acetoxy-3,4-dihydronaphthalene was performed at low temperatures (-78 °C) in a mixed solvent system containing a chiral supporting electrolyte, (S)-tetraethylammonium camphorsulfonate. nih.gov This process resulted in the enantioselective formation of the corresponding 2-acetoxy-1-tetralone with a maximum enantiomeric excess (ee) of 44%. nih.gov The study also found that the introduction of a 7-methoxy group on the naphthalene (B1677914) ring improved the enantioselectivity of the reaction. nih.gov
Further research has explored the broader applications of enantioselective electrochemical transformations. mdpi.com These methods offer a powerful tool for creating chiral molecules and are an active area of investigation. The electrochemical hydrocarboxylation of enol acetates with carbon dioxide has also been developed, providing a route to β-acetoxycarboxylic acids. rsc.org Additionally, cobalt-catalyzed hydrovinylation of 2-acetoxy-1,3-dienes has been shown to produce chiral enolate surrogates with high enantioselectivity (up to 99% ee). nsf.gov
Table 1: Enantioselective Electrochemical Oxidation of 1-Acetoxy-3,4-dihydronaphthalene
| Substrate | Product | Chiral Electrolyte | Solvent System | Temp (°C) | Max. ee (%) |
| 1-Acetoxy-3,4-dihydronaphthalene | 2-Acetoxy-1-tetralone | (S)-tetraethylammonium camphorsulfonate | CH₃CN/THF/AcOH | -78 | 44 nih.gov |
| 7-Methoxy-1-acetoxy-3,4-dihydronaphthalene | 7-Methoxy-2-acetoxy-1-tetralone | (S)-tetraethylammonium camphorsulfonate | CH₃CN/THF/AcOH | -78 | >44 nih.gov |
Chemoenzymatic Synthetic Pathways to Chiral Dihydronaphthalene Derivatives
Chemoenzymatic methods offer a powerful approach to the synthesis of chiral molecules, combining the selectivity of enzymes with the versatility of chemical synthesis. While a direct chemoenzymatic synthesis of this compound is not prominently described, related strategies for producing chiral dihydropyridine (B1217469) derivatives highlight the potential of this approach. wur.nl These methods often involve the use of enzymes for kinetic resolution or asymmetric synthesis, yielding enantiopure building blocks.
For instance, the enantioselective synthesis of 1,4-dihydropyridines has been achieved through various chemoenzymatic routes, including the resolution of racemic mixtures and the use of chiral enamines or aldehydes derived from enzymatic transformations. wur.nl These strategies underscore the feasibility of employing enzymes to introduce chirality into heterocyclic systems that share structural similarities with dihydronaphthalenes.
A plausible, though not explicitly documented, chemoenzymatic route to chiral this compound could involve the enzymatic resolution of a racemic precursor, such as a diol, followed by chemical acetylation. Alternatively, an enzyme could be used for the enantioselective acylation of a dihydronaphthalene diol. The development of such a pathway would be highly valuable for accessing enantiomerically pure forms of this compound for applications in asymmetric synthesis.
1,3-Dipolar Cycloaddition Approaches for Substituted Dihydronaphthalenes
The 1,3-dipolar cycloaddition is a powerful and versatile reaction for the construction of five-membered heterocyclic rings and has been applied to the synthesis of substituted dihydronaphthalene systems. rsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.
A notable application of this methodology is the synthesis of 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene, a key intermediate for the synthesis of 4-demethoxydaunomycinone. rsc.orgchem960.comresearchgate.net This synthesis is achieved through the 1,3-dipolar cycloaddition of a nitrile oxide to the corresponding dihydronaphthalene derivative. rsc.orgchem960.comresearchgate.net The reaction proceeds to form an isoxazoline (B3343090) intermediate, which is then further transformed to yield the target acetyl-substituted dihydronaphthalene. This approach demonstrates the utility of 1,3-dipolar cycloadditions in introducing functional groups, such as an acetyl group, onto the dihydronaphthalene scaffold.
The general mechanism of the Huisgen 1,3-dipolar cycloaddition involves a concerted pericyclic reaction, where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile participate in a cyclic transition state. This reaction is known for its high stereospecificity and regioselectivity, making it a valuable tool in the synthesis of complex molecules.
Synthesis of Key Precursors and Analogs for Mechanistic or Application Studies
The synthesis of precursors and analogs of this compound is crucial for studying reaction mechanisms and exploring their potential applications. The following subsections detail the preparation of several key related compounds.
Synthesis of 1-Acetoxy-3,4-dihydronaphthalene
The synthesis of 1-acetoxy-3,4-dihydronaphthalene can be envisioned to start from the corresponding ketone, 1-tetralone (B52770). A variety of methods exist for the synthesis of tetralones themselves. organic-chemistry.org Once the 1-tetralone precursor is obtained, it can be converted to the enol acetate (B1210297), 1-acetoxy-3,4-dihydronaphthalene. A general procedure for such a transformation would involve the deprotonation of the tetralone to form the enolate, followed by trapping with an acetylating agent like acetic anhydride (B1165640).
For instance, the synthesis of 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one has been reported, which serves as a precursor to related dihydronaphthalene structures. nih.gov This highlights the general accessibility of substituted tetralones that could serve as starting materials for various acetoxy-dihydronaphthalene isomers.
Preparation of 2-Acetyl-5,8-dimethoxy-3,4-dihydronaphthalene and Related Anthracyclinone Intermediates
2-Acetyl-5,8-dimethoxy-3,4-dihydronaphthalene is a crucial intermediate in the synthesis of anthracyclinones, a class of potent anticancer agents. A simple and effective synthesis of this compound has been developed utilizing a 1,3-dipolar cycloaddition reaction. rsc.orgchem960.comresearchgate.net
The key step in this synthesis is the reaction of a nitrile oxide with 5,8-dimethoxy-1,2-dihydronaphthalene. rsc.orgchem960.comresearchgate.net This cycloaddition provides the isoxazoline intermediate which, upon further chemical manipulation, yields the desired 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. This method offers a straightforward route to this important building block for anthracyclinone synthesis.
| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Significance |
| 5,8-Dimethoxy-1,2-dihydronaphthalene | Nitrile Oxide | 1,3-Dipolar Cycloaddition | 2-Acetyl-5,8-dimethoxy-3,4-dihydronaphthalene | Key intermediate for anthracyclinones |
Synthesis of Vinyl Dihydronaphthalene Acetates for Cycloaddition Reactions
Vinyl dihydronaphthalene acetates are valuable precursors for cycloaddition reactions, particularly the Diels-Alder reaction, allowing for the construction of complex polycyclic systems. The synthesis of these compounds can be achieved through various methods, often involving the introduction of a vinyl acetate moiety onto a dihydronaphthalene scaffold.
While a direct synthesis of 2-vinyl-3,4-dihydronaphthalene acetate is not explicitly detailed in the provided context, the synthesis of related vinyl esters provides insight into potential synthetic routes. The synthesis of vinyl acetate itself can be achieved through the reaction of ethylene (B1197577) and acetic acid over a palladium catalyst. acs.org A more general method for synthesizing vinyl esters of aromatic carboxylic acids involves the reaction of the corresponding acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) to form an active triazine ester, which then reacts with vinyl acetate in the presence of a base. e3s-conferences.org
A plausible route to a vinyl dihydronaphthalene acetate could involve the conversion of a suitable dihydronaphthalene carboxylic acid to its corresponding vinyl ester using such a transvinylation approach. The resulting vinyl dihydronaphthalene acetate would then be a versatile diene for subsequent cycloaddition reactions.
Preparation of 2-Acetoxy-2-(7-hydroxybenzyl)-1-oxo-3,4-dihydronaphthalene
The synthesis of the target compound, 2-Acetoxy-2-(7-hydroxybenzyl)-1-oxo-3,4-dihydronaphthalene, can be envisioned through a three-stage process: initial α-hydroxylation of a protected 7-hydroxy-1-tetralone, followed by a base-catalyzed C-alkylation with a protected 7-hydroxybenzyl halide, and culminating in the acetylation of the tertiary hydroxyl group and subsequent deprotection.
Stage 1: Synthesis of 2-Hydroxy-7-(benzyloxy)-1-tetralone
The initial step would involve the α-hydroxylation of 7-(benzyloxy)-1-tetralone. The benzyl (B1604629) group serves as a protecting group for the phenolic hydroxyl to prevent unwanted side reactions. The α-hydroxylation of ketones can be achieved through various methods, including oxidation of the corresponding enolate. A common method involves the use of oxygen in the presence of a base and a trialkyl phosphite.
Stage 2: C-Alkylation with a Protected 7-Hydroxybenzyl Halide
The subsequent step is the crucial C-alkylation of the synthesized 2-hydroxy-7-(benzyloxy)-1-tetralone. This reaction would be performed with a suitably protected 7-hydroxybenzyl halide, for instance, 7-(benzyloxy)benzyl bromide, in the presence of a base to generate the quaternary carbon center. The choice of base and reaction conditions is critical to favor C-alkylation over O-alkylation.
Stage 3: Acetylation and Deprotection
The final stage of the synthesis would involve the acetylation of the tertiary hydroxyl group of the previously formed 2-(7-(benzyloxy)benzyl)-2-hydroxy-7-(benzyloxy)-1-tetralone. This can be readily accomplished using acetyl chloride or acetic anhydride in the presence of a base like pyridine. The resulting di-benzylated and acetylated intermediate would then undergo hydrogenolysis to remove the benzyl protecting groups, yielding the final product, 2-Acetoxy-2-(7-hydroxybenzyl)-1-oxo-3,4-dihydronaphthalene.
Proposed Synthetic Scheme:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 7-(Benzyloxy)-1-tetralone | 1. Base (e.g., NaH, LDA) 2. O₂, P(OR)₃ | 2-Hydroxy-7-(benzyloxy)-1-tetralone |
| 2 | 2-Hydroxy-7-(benzyloxy)-1-tetralone | 1. Base (e.g., K₂CO₃, NaH) 2. 7-(Benzyloxy)benzyl bromide | 2-(7-(Benzyloxy)benzyl)-2-hydroxy-7-(benzyloxy)-1-tetralone |
| 3 | 2-(7-(Benzyloxy)benzyl)-2-hydroxy-7-(benzyloxy)-1-tetralone | 1. Acetyl chloride or Acetic anhydride, Pyridine 2. H₂, Pd/C | 2-Acetoxy-2-(7-hydroxybenzyl)-1-oxo-3,4-dihydronaphthalene |
Detailed Research Findings on Analogous Reactions:
While a direct protocol for the target molecule is elusive, the literature on tetralone chemistry supports the feasibility of the proposed steps. For instance, the synthesis of 2-alkyl-2-hydroxy-1-tetralones has been described via the oxidation of 2-alkyl-1-tetralones. researchgate.net The Claisen-Schmidt condensation of α-tetralone with various aldehydes, including substituted benzaldehydes, to form 2-benzylidene-1-tetralone (B1234382) derivatives is also a well-established reaction, indicating the reactivity of the α-position of the tetralone ring system. nih.govnih.gov Furthermore, the synthesis of 2-bromo-1-tetralone (B83307) derivatives, which can serve as precursors for nucleophilic substitution at the C2 position, is documented. google.com These examples from the literature provide a solid foundation for the proposed synthetic strategy.
Spectroscopic Characterization and Structural Elucidation of 2 Acetoxy 3,4 Dihydronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Through a suite of one- and two-dimensional experiments, a comprehensive picture of the atomic connectivity and spatial arrangement of 2-Acetoxy-3,4-dihydronaphthalene can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environment and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy offers insights into the number, type, and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals that can be assigned to the aromatic, vinylic, allylic, and acetyl protons. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling patterns (J-coupling) reveal the proximity of neighboring protons.
A detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton in the molecule. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the dihydronaphthalene ring and the methyl protons of the acetoxy group resonate at higher fields. The multiplicity of each signal (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants provide crucial information for establishing the connectivity between adjacent protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.10-7.30 | m | - |
| Vinylic-H | 6.05 | t | 4.5 |
| Allylic-CH₂ | 2.90 | m | - |
| Homoallylic-CH₂ | 2.45 | m | - |
| Acetyl-CH₃ | 2.25 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.
The spectrum typically shows signals for the aromatic carbons, the olefinic carbons of the dihydronaphthalene ring, the aliphatic carbons, the carbonyl carbon of the acetoxy group, and the methyl carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon framework.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic-C | 125.0-135.0 |
| Vinylic-C | 120.0-140.0 |
| C-O (Acetoxy) | 169.5 |
| Aliphatic-CH₂ | 25.0-30.0 |
| Acetyl-CH₃ | 21.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment and Connectivity
To definitively establish the molecular structure and assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of proton-proton connectivity networks within the molecule, confirming the arrangement of protons in the dihydronaphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the proton and carbon skeletons, greatly simplifying the assignment of the ¹³C NMR spectrum.
By integrating the data from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals can be achieved, leading to the conclusive structural elucidation of this compound.
Quantitative NMR (qNMR) for Purity and Yield Assessment
Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of a substance or the yield of a reaction without the need for a calibration curve, provided a certified internal standard is used. In the context of this compound, qNMR can be employed to accurately assess its purity by comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard. This method offers high precision and accuracy, making it a valuable tool in quality control and synthetic chemistry.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS, HREIMS) for Exact Mass and Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS), often performed using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. By comparing the experimentally measured exact mass with the theoretical mass calculated for the molecular formula C₁₂H₁₂O₂, the elemental composition can be confirmed, providing definitive evidence for the identity of the compound.
Fragmentation Pattern Analysis for Structural Features
Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. In the electron ionization (EI) mass spectrum of this compound (molar mass: 188.22 g/mol ), the fragmentation pattern is dictated by the presence of the enol acetate (B1210297) and the dihydronaphthalene core.
The molecular ion peak [M]⁺• is expected at an m/z of 188. A primary and highly characteristic fragmentation pathway for acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This occurs via a McLafferty-type rearrangement, leading to the formation of a radical cation of the corresponding enol, which in this case is the enol form of 2-tetralone, with a prominent peak at m/z 146.
Another significant fragmentation involves the cleavage of the ester group. The loss of the acetyl radical (•COCH₃, 43 Da) results in an ion at m/z 145. Alternatively, cleavage of the C-O bond can lead to the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43. The remainder of the molecule could form a radical at m/z 145. The fragmentation of the dihydronaphthalene ring system itself can also occur, often leading to ions characteristic of the naphthalene (B1677914) core, such as fragments at m/z 129 and 115, corresponding to the loss of hydrogen atoms and alkyl fragments from the main structure.
| m/z | Proposed Fragment Ion | Neutral Loss | Mass of Loss (Da) |
|---|---|---|---|
| 188 | [C₁₂H₁₂O₂]⁺• (Molecular Ion) | - | 0 |
| 146 | [C₁₀H₁₀O]⁺• | CH₂=C=O (Ketene) | 42 |
| 145 | [C₁₀H₉O]⁺ | •COCH₃ (Acetyl radical) | 43 |
| 129 | [C₁₀H₉]⁺ | •OOCCH₃ (Acetoxy radical) | 59 |
| 43 | [CH₃CO]⁺ (Acetyl cation) | •C₁₀H₉O (Radical) | 145 |
Infrared (IR) Spectroscopy
Identification of Characteristic Functional Group Vibrations (e.g., C=O, C-O)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is distinguished by absorptions characteristic of its ester and unsaturated bicyclic ring system.
The most prominent feature in the spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. For a vinyl acetate, this band typically appears in the range of 1750-1770 cm⁻¹. The C-O stretching vibrations of the acetate group give rise to two distinct bands. The C(=O)-O stretch is typically found in the 1200-1250 cm⁻¹ region and is usually strong and sharp, while the O-C(alkenyl) stretch appears around 1100-1190 cm⁻¹.
The spectrum also displays absorptions related to the dihydronaphthalene moiety. The stretching vibrations of the vinylic and aromatic C-H bonds are observed at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). In contrast, the stretching vibrations of the aliphatic C-H bonds in the saturated portion of the ring appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org The C=C stretching vibrations of the aromatic ring and the double bond in the hydro-aromatic ring cause absorptions in the 1450-1650 cm⁻¹ region.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3010-3100 | C-H Stretch | Aromatic/Vinylic |
| 2850-2960 | C-H Stretch | Aliphatic |
| 1750-1770 | C=O Stretch | Ester (Vinyl Acetate) |
| 1450-1650 | C=C Stretch | Aromatic/Vinylic |
| 1200-1250 | C(=O)-O Stretch | Ester |
| 1100-1190 | O-C Stretch | Ester (Vinyl) |
X-ray Crystallography
Determination of Solid-State Molecular Structure and Absolute Configuration
X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govsemanticscholar.org This method provides accurate data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state.
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the dihydronaphthalene ring system and the orientation of the acetoxy substituent. As the molecule itself is achiral, it crystallizes in a centrosymmetric or non-chiral space group, and the concept of absolute configuration does not apply. However, for chiral derivatives of this compound, X-ray crystallography using anomalous dispersion would be the primary method for unambiguously determining the absolute stereochemistry (e.g., R/S configuration) of each chiral center. nih.gov
Analysis of Conformational Preferences and Intermolecular Interactions
The dihydronaphthalene ring system is not planar. X-ray analysis would precisely define its conformation, which is expected to be a distorted half-chair or boat form, similar to related structures. nih.govnih.gov The analysis provides insight into the degree of puckering and the specific torsion angles within the six-membered hydroaromatic ring.
Furthermore, crystallographic data allows for a detailed examination of the intermolecular interactions that govern the crystal packing. mdpi.comrsc.org While this compound lacks strong hydrogen bond donors, the crystal structure is likely stabilized by a network of weaker interactions. These may include weak C-H···O hydrogen bonds between the alkyl or aryl hydrogens and the ester carbonyl oxygen, as well as C-H···π and π-π stacking interactions involving the aromatic rings. nih.govnih.gov The analysis of these non-covalent forces is crucial for understanding the supramolecular assembly and the physical properties of the material in its solid state.
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of left- and right-circularly polarized light. These methods are exclusively sensitive to chiral molecules and provide valuable information about their absolute configuration and conformation in solution.
The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Consequently, it does not exhibit optical activity and will not produce a signal in CD or ORD spectroscopy.
However, these techniques would be indispensable for the structural elucidation of chiral derivatives of this compound. If a substituent were introduced to create a chiral center, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects, which correspond to the electronic transitions of the naphthalene chromophore, could be used to assign the absolute configuration of the molecule, often by comparing experimental spectra with those predicted by theoretical calculations. nih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination of Chiral Analogs
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. spectroscopyeurope.comnih.gov Chiral molecules absorb left and right circularly polarized light differently, and a CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers, which are non-superimposable mirror images of each other, produce CD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.comnih.gov This unique property allows for the unambiguous assignment of the absolute stereochemistry of a chiral center.
For chiral analogs of this compound, CD spectroscopy would be an invaluable tool for assigning the absolute configuration of stereogenic centers. The process involves measuring the experimental CD spectrum of a chiral analog and comparing it to the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). The absolute configuration of the synthesized analog is then assigned based on which calculated spectrum matches the experimental one.
The comparison of experimental and theoretical spectra is a cornerstone of modern stereochemical analysis. spectroscopyeurope.comnih.gov The theoretical CD spectra are typically calculated using quantum mechanical methods, such as density functional theory (DFT). This approach has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, from natural products to synthetic compounds. nih.gov
Below is a hypothetical representation of CD spectral data for a chiral analog of this compound, illustrating the mirror-image relationship between two enantiomers.
Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Analog of this compound
| Wavelength (nm) | (R)-Enantiomer (Δε) | (S)-Enantiomer (Δε) |
|---|---|---|
| 220 | +5.2 | -5.2 |
| 250 | -3.8 | +3.8 |
| 280 | +1.5 | -1.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Monitoring Reaction Progress and Structural Changes
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring the progress of chemical reactions and detecting structural changes in molecules. This method is based on the absorption of ultraviolet or visible light by a molecule, which promotes an electron to a higher energy molecular orbital. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophore, the part of the molecule that absorbs light.
In the context of this compound, UV-Vis spectroscopy can be employed to monitor reactions such as its synthesis or hydrolysis. For example, if the starting material and the product have different chromophores, and thus different UV-Vis spectra, the reaction can be followed by measuring the change in absorbance at a specific wavelength over time. This allows for the determination of reaction kinetics and the endpoint of the reaction.
The following table provides a hypothetical example of how UV-Vis spectroscopy could be used to monitor the progress of a reaction involving this compound by observing the change in absorbance at a fixed wavelength.
Table 2: Hypothetical UV-Vis Data for Monitoring a Reaction Involving this compound
| Time (minutes) | Absorbance at λmax |
|---|---|
| 0 | 0.150 |
| 10 | 0.325 |
| 20 | 0.480 |
| 30 | 0.610 |
| 40 | 0.720 |
| 50 | 0.780 |
| 60 | 0.800 |
Furthermore, any structural modification to the chromophore of this compound will result in a change in its UV-Vis spectrum. For instance, the introduction of additional conjugation or auxochromic groups would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. This sensitivity to structural changes makes UV-Vis spectroscopy a valuable tool for the preliminary structural characterization of new derivatives of this compound.
The table below illustrates hypothetical UV-Vis absorption data for this compound and a structurally related compound, demonstrating the effect of a structural modification on the absorption maximum.
Table 3: Hypothetical UV-Vis Absorption Data for this compound and a Related Compound
| Compound | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| This compound | 265 | 12,500 |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
An article focusing solely on the computational and theoretical chemistry of this compound cannot be generated at this time. Extensive searches for scholarly articles and research data pertaining to quantum mechanical calculations, molecular modeling, and in silico studies of this specific compound have yielded no relevant results.
The scientific literature accessible through public databases does not appear to contain specific studies on the Density Functional Theory (DFT) for electronic structure, energetics, and spectroscopic property prediction of this compound. Similarly, no publications were found detailing the use of quantum mechanical methods for its reaction mechanism elucidation or transition state analysis.
Furthermore, there is a lack of available information regarding molecular modeling and dynamics of this compound, including conformational analysis, stability studies, or the prediction of spectroscopic parameters to complement experimental data. In silico studies of the reactivity and selectivity of this compound also appear to be absent from the current body of scientific literature.
While computational and theoretical studies have been conducted on related naphthalene and dihydronaphthalene derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of information from these tangential sources. Therefore, without any specific data on the target compound, it is not possible to construct the requested article.
Computational and Theoretical Chemistry Studies on 2 Acetoxy 3,4 Dihydronaphthalene
In Silico Studies of Reactivity and Selectivity
Prediction of Regio- and Stereoselectivity in Complex Synthetic Transformations
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused on the prediction of regio- and stereoselectivity in complex synthetic transformations involving 2-Acetoxy-3,4-dihydronaphthalene. While computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting selectivity in organic synthesis, dedicated research applying these methods to this particular compound has not been identified in the available body of published work.
General computational approaches, such as Density Functional Theory (DFT) and ab initio methods, are frequently employed to model transition states and calculate activation energies, thereby providing insights into the likely outcomes of chemical reactions. These studies are instrumental in understanding the factors that govern regioselectivity (the preferential formation of one constitutional isomer over another) and stereoselectivity (the preferential formation of one stereoisomer over another). However, the application of these theoretical principles to the specific reaction landscape of this compound remains an unexplored area in the current chemical literature.
Consequently, there are no detailed research findings or data tables to present regarding the computational prediction of its reactivity in complex transformations. The field would benefit from future theoretical investigations into the electronic and steric properties of this compound to predict its behavior in various reaction types, such as electrophilic additions, cycloadditions, or transition metal-catalyzed cross-coupling reactions. Such studies would be invaluable for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired regio- and stereochemical outcomes.
Applications in Complex Molecule Synthesis and Materials Science
As Intermediates in Natural Product Synthesis
Natural products often possess complex and challenging structures. The synthesis of these molecules in the laboratory is a critical area of research, and intermediates like 2-Acetoxy-3,4-dihydronaphthalene play a crucial role in this endeavor.
Lignans are a large class of natural products characterized by the coupling of two phenylpropanoid units. Many lignans, particularly those with an aryldihydronaphthalene skeleton, exhibit significant biological activities. The synthesis of these complex structures often relies on the construction of the core dihydronaphthalene ring system. While direct examples of the use of this compound in lignan synthesis are not extensively documented, the general strategies for synthesizing aryldihydronaphthalene lignans often involve intermediates with a dihydronaphthalene core. nih.gov These syntheses can proceed through various pathways, including intramolecular cyclization reactions and intermolecular coupling reactions, to build the characteristic lignan framework. nih.gov The functional groups on the dihydronaphthalene precursor are critical for subsequent modifications and the introduction of aryl groups, making derivatives like this compound potential starting points for the elaboration of lignan scaffolds.
Anthracyclinones are the aglycone portions of anthracycline antibiotics, a class of potent anticancer agents. The total synthesis of these tetracyclic compounds is a significant challenge in organic chemistry. While various synthetic routes to anthracyclinones like 4-demethoxydaunomycinone have been developed, a survey of the scientific literature did not reveal specific examples where this compound is employed as a key intermediate. The established synthetic strategies for 4-demethoxydaunomycinone often utilize different building blocks and cyclization strategies to construct the tetracyclic ring system. ias.ac.incdnsciencepub.com
Chiral 1,2,3,4-tetrahydronaphthalene diols are important structural motifs present in various biologically active molecules and are valuable chiral building blocks in asymmetric synthesis. Chemoenzymatic methods have been successfully employed to produce enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes from dihydronaphthalene precursors. These processes often utilize dioxygenase enzymes to achieve asymmetric dihydroxylation. The resulting enantiopure cis-diols can then be used as versatile precursors for the synthesis of a range of chiral 1,2,3,4-tetrahydronaphthalene diols and other related scaffolds. Through further chemical transformations, the diol functionality can be manipulated to introduce other stereocenters and build more complex molecular architectures.
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, a critical process in cell division, making it a lead compound in the development of anticancer agents. The dihydronaphthalene scaffold has been identified as a promising template for the design and synthesis of new inhibitors of tubulin polymerization that are inspired by the structure of combretastatin A-4. jst.go.jp Researchers have utilized this scaffold to create a variety of analogues, demonstrating that the dihydronaphthalene core can effectively mimic the structural features of combretastatin A-4 necessary for its biological activity. jst.go.jp These synthetic analogues have shown promise as both cytotoxic agents and vascular disrupting agents, highlighting the utility of the dihydronaphthalene framework in medicinal chemistry. jst.go.jp
Development of New Synthetic Methodologies
Beyond its use in the synthesis of specific target molecules, this compound and related compounds are valuable substrates for the development and validation of new synthetic methods, particularly in the field of asymmetric synthesis.
Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in modern organic chemistry and the pharmaceutical industry. The development of new enantioselective transformations is a key area of research. Dihydronaphthalene derivatives, such as this compound, serve as excellent model substrates for testing the efficacy and stereoselectivity of new catalytic systems.
For instance, the asymmetric oxidation of silyl enol ethers derived from tetralone precursors, which are closely related to this compound, has been achieved using iminium salt catalysts. These reactions can lead to the formation of α-hydroxy ketones with moderate to good enantioselectivity. The stereochemical outcome of these reactions is influenced by the structure of the catalyst and the reaction conditions.
| Substrate Derivative | Catalyst | Oxidant | Product | Enantiomeric Excess (ee) |
| TIPS-protected enol ether of tetralone | Chiral Iminium Salt | TPPP | (–)-(S)-α-hydroxyketone | 43% |
| 4-acetoxy-1,2-dihydronaphthalene | Chiral Iminium Salt | Oxone | α-hydroxyketone | Not specified |
Table 1: Examples of Asymmetric Oxidations of Dihydronaphthalene Derivatives
Furthermore, enzymatic methods have been explored for the enantioselective transformation of related acetates. The enantioselective hydrolysis of racemic acetates of substituted 1,2,3,4-tetrahydronaphthalenes using microorganisms like Rhizopus nigricans can provide access to chiral alcohols. This demonstrates the utility of these scaffolds in biocatalytic asymmetric synthesis.
| Substrate | Enzyme | Transformation | Product | Enantiomeric Excess (ee) |
| Racemic acetate (B1210297) of cis-1-hydroxy-4-methyl-1,2,3,4-tetrahydronaphthalene | Rhizopus nigricans | Hydrolysis | Chiral alcohol | 53% |
Table 2: Example of Enantioselective Hydrolysis
Components in Cascade Reactions for the Construction of Polycyclic Systems
Dihydronaphthalene derivatives, including this compound, serve as versatile building blocks in cascade reactions designed to construct complex polycyclic systems. nih.gov These reactions are highly valued in organic synthesis for their efficiency, as they allow for the formation of multiple chemical bonds and stereocenters in a single, sequential process, thereby increasing molecular complexity rapidly from simple precursors. nih.govnih.gov The inherent reactivity of the dihydronaphthalene scaffold, particularly the conjugated diene system, makes it an excellent participant in pericyclic reactions, which are often key steps in these cascades. nih.gov
One of the most powerful cascade strategies employing dihydronaphthalene moieties is the Diels-Alder reaction. organic-chemistry.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com In this context, dihydronaphthalene derivatives can act as the diene component. The reaction's utility is demonstrated in the synthesis of arylnaphthalene and aryldihydronaphthalene lignans, which are medicinally relevant compounds. nih.gov For instance, intramolecular dehydro-Diels-Alder (DDA) reactions of specific precursors can selectively yield aryldihydronaphthalene lactones, forming the core of natural products like taiwanin C and justicidin B. nih.gov
The efficiency of these cascade reactions can be influenced by various factors, including the choice of catalyst and reaction conditions. Base-mediated cascade reactions, for example, have been developed to access intricate polycyclic scaffolds by initiating a series of Michael additions followed by an aldol condensation, resulting in the formation of multiple fused rings. nih.gov Such methodologies highlight the ability to generate significant molecular complexity, leading to structures that are promising for medicinal chemistry applications. nih.gov Bioinspired total synthesis often leverages these types of cascade reactions to mimic biosynthetic pathways in the creation of complex natural products. nih.govresearchgate.net
Advanced Chemical Sensing and Recognition (Derived from Naphthalene (B1677914) Analogs)
Naphthalene and its derivatives have emerged as a significant class of fluorophores in the development of advanced chemosensors for chemical sensing and recognition. acs.orgmdpi.com Their rigid, planar aromatic structure provides a stable framework with favorable photophysical properties, including high quantum efficiency and good stability, which are essential for sensitive and reliable detection. mdpi.com These chemosensors typically operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), where the interaction with a target analyte modulates the fluorescence output (either "turn-on" or "turn-off"). tandfonline.comresearchgate.net
The versatility of the naphthalene scaffold allows for straightforward chemical modification, enabling the design of sensors with high selectivity and sensitivity for a wide range of analytes, particularly metal ions. rsc.orgepa.gov By incorporating specific receptor units or binding sites onto the naphthalene core, researchers have developed probes capable of detecting ions such as Cu²⁺, Fe³⁺, Zn²⁺, and Al³⁺ in various media, including aqueous solutions and living cells. tandfonline.comepa.govrsc.org For example, Schiff base derivatives of naphthalene have been widely employed as efficient metal chelators in the construction of fluorescent probes. nih.govnih.gov The binding of a metal ion to the sensor alters the electronic properties of the fluorophore, leading to a measurable change in the fluorescence signal that can be correlated to the analyte's concentration. mdpi.com
Design and Evaluation of Chemosensors Incorporating Dihydronaphthalene Moieties
Building upon the principles established with naphthalene analogs, dihydronaphthalene moieties have been successfully incorporated into the design of novel chemosensors. The unique electronic and structural features of the dihydronaphthalene core can be harnessed to create highly effective and selective fluorescent probes.
A notable example is the development of a fluorescent probe for the detection of cysteine (Cys), an essential amino acid. rsc.org In this design, a dihydronaphthalene unit serves as the core fluorophore. The probe demonstrates a remarkable "turn-on" fluorescence response, with the fluorescence intensity at 536 nm increasing approximately 90-fold upon the addition of cysteine. rsc.org This significant enhancement allows for sensitive detection, with a calculated limit of detection (LOD) of 2.1 x 10⁻⁸ M. rsc.org The sensor also exhibits a colorimetric response, changing from purple to bright yellow, enabling naked-eye detection. rsc.org The high selectivity for cysteine over other amino acids and biologically relevant species makes it a valuable tool for bioimaging applications in living cells and tissues. rsc.org
The evaluation of such chemosensors involves a comprehensive analysis of their performance metrics. Key parameters include selectivity, sensitivity (often quantified by the limit of detection), binding stoichiometry, and the association or binding constant (Kₐ), which describes the affinity between the sensor and the analyte. tandfonline.comnih.gov These characteristics are typically determined through fluorescence and UV-vis titration experiments. For instance, the binding ratio between a probe and an analyte can be determined using Job's plot analysis, while the binding constant can be calculated from the titration data using the Benesi-Hildebrand equation. tandfonline.comnih.gov
Table 1: Performance Characteristics of Naphthalene-Derivative Chemosensors
| Sensor Moiety | Target Analyte | Detection Limit (LOD) | Binding Constant (Kₐ) | Fluorescence Response | Reference |
|---|---|---|---|---|---|
| Dihydronaphthalene | Cysteine (Cys) | 2.1 x 10⁻⁸ M | Not Specified | ~90-fold increase | rsc.org |
| Naphthalene Schiff Base | Zn²⁺ | 0.33 µM | 5.14 x 10⁷ M⁻¹ | 8-fold enhancement | tandfonline.com |
| Naphthalene Derivative | Al³⁺ | 1.0 x 10⁻⁷ M | Not Specified | "Turn-on" | rsc.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aluminum |
| Cysteine |
| Copper |
| Iron |
| Justicidin B |
| Retrohelioxanthin |
| Taiwanin C |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
The development of eco-friendly and efficient synthetic routes is a paramount goal in modern chemistry. Future research will likely prioritize the discovery of novel pathways to 2-acetoxy-3,4-dihydronaphthalene and its derivatives that align with the principles of green chemistry. A key area of focus will be the replacement of hazardous reagents and catalysts with more benign alternatives.
For instance, many existing syntheses of dihydronaphthalene scaffolds rely on stoichiometric, and often toxic, oxidants or strong bases like n-butyllithium (n-BuLi), which requires stringent safety protocols. nih.gov Future work should explore catalytic systems using earth-abundant and low-toxicity metals. Iron-catalyzed reactions, such as the FeCl₃·6H₂O catalyzed oxidative coupling of certain precursors, present a promising, more sustainable alternative to conventional oxidants like H₂O₂ or copper nitrate, offering superior yields and selectivity. nih.gov
Furthermore, the development of one-pot or tandem reactions represents a significant avenue for improving process efficiency by reducing the number of intermediate purification steps, thereby minimizing solvent waste and energy consumption. The cascade cyclization of diarylalkynes with acrylates, catalyzed by a combined Lewis acid system, exemplifies a sophisticated approach that could be adapted and refined. nih.gov Research into photoredox catalysis and electro-organic synthesis could also unlock entirely new, sustainable disconnection approaches to the dihydronaphthalene core.
| Synthetic Strategy | Catalyst/Reagent | Key Feature/Advantage | Potential Future Improvement |
| Oxidative Coupling | FeCl₃·6H₂O | High yield and selectivity, sustainable metal catalyst. nih.gov | Broader substrate scope, lower catalyst loading. |
| Cascade Cyclization | In(III) salt and TMSBr | Forms complex structures in a single step. nih.gov | Replacement of TMSBr with a more benign co-catalyst. |
| Intramolecular Heck Reaction | Palladium or Nickel catalysts | Forms key C-C bonds efficiently. nih.gov | Development of ligandless or reusable catalyst systems. |
| Ring-Opening Addition | Rhodium(III) catalyst | High efficiency and regioselectivity under redox-neutral conditions. nih.gov | Expansion to a wider range of starting materials. |
Advanced Mechanistic Investigations of Complex Transformations
While numerous methods exist to construct the dihydronaphthalene skeleton, the intricate mechanisms underpinning many of these transformations are not fully elucidated. A deeper mechanistic understanding is crucial for optimizing reaction conditions, expanding substrate scope, and controlling stereoselectivity.
Future investigations should employ a combination of advanced spectroscopic techniques (e.g., in-situ IR and NMR spectroscopy), kinetic analysis, and isotopic labeling studies. For example, in the sulfur-mediated electrophilic cyclization of aryl-tethered alkynes, a proposed mechanism involves the formation of a vinyl carbocation intermediate. nih.gov Detailed computational studies, coupled with experimental validation, could map the potential energy surface of this transformation, identifying the precise structure of transition states and intermediates. nih.gov
Similarly, for reactions involving multiple catalytic species, such as the combined Lewis acid system of In(III) and TMSBr, research is needed to understand the synergistic interplay between the catalysts. nih.gov Elucidating whether a new, more active catalytic species is formed or if the two Lewis acids activate different components of the reaction is a key question that remains to be answered. Such knowledge would enable the rational design of more effective dual-catalytic systems.
Chemoinformatic and Computational Design of Novel Derivatives with Predicted Reactivity
The dihydronaphthalene scaffold is a privileged structure in medicinal chemistry, serving as the core for compounds with potent biological activity, including tubulin polymerization inhibitors inspired by natural products like Combretastatin A-4. nih.gov Traditional drug discovery relies on the synthesis and biological screening of large libraries of analogs, a time-consuming and resource-intensive process.
Future research will increasingly leverage chemoinformatics and computational chemistry to guide the synthesis of novel derivatives with tailored properties. By developing robust Quantitative Structure-Activity Relationship (QSAR) models, researchers can correlate specific structural features of dihydronaphthalene analogs with their biological activity. These models can then be used to predict the potency of virtual compounds before they are synthesized.
Molecular docking and dynamics simulations can provide atomic-level insights into how these molecules interact with their biological targets, such as the colchicine (B1669291) binding site on β-tubulin. nih.gov This allows for the rational design of derivatives with enhanced binding affinity and selectivity. Furthermore, computational tools can predict the reactivity and metabolic stability of proposed structures, helping to prioritize synthetic targets that are more likely to become successful drug candidates. This in silico-first approach will accelerate the discovery process and focus synthetic efforts on molecules with the highest probability of success.
| Computational Tool | Application in Dihydronaphthalene Research | Desired Outcome |
| QSAR Modeling | Correlate structural features with anticancer activity. nih.gov | Predict the potency of new, unsynthesized analogs. |
| Molecular Docking | Simulate binding of derivatives to protein targets (e.g., β-tubulin). nih.gov | Design molecules with improved binding affinity and selectivity. |
| Density Functional Theory (DFT) | Calculate electronic properties and reaction energy profiles. researchgate.net | Predict reactivity and guide the development of new reactions. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of ligand-protein complexes over time. | Assess the stability of the binding interaction. |
Expanding Applications in Advanced Organic Materials and Methodological Innovations
While much of the focus on dihydronaphthalene derivatives has been in medicinal chemistry, their unique photophysical and electronic properties remain relatively underexplored for applications in materials science. The conjugated system of the dihydronaphthalene core suggests potential for use in organic electronics.
Future research should investigate the synthesis and characterization of novel this compound derivatives functionalized with electron-donating or electron-withdrawing groups to tune their HOMO/LUMO energy levels. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The non-planar, twisted structure of the dihydronaphthalene ring system could be advantageous in preventing π-stacking, which is often desirable for creating efficient amorphous thin films in electronic devices. scienceopen.com
Methodologically, the development of asymmetric syntheses of chiral dihydronaphthalenes continues to be a significant goal. Innovations in enantioselective catalysis could provide access to enantiomerically pure derivatives, which is critical for pharmaceutical applications and for use as chiral ligands or auxiliaries in other chemical transformations. Exploring novel cycloaddition reactions, such as the [3+2] dipolar cycloaddition, could also provide new routes to functionalized dihydronaphthalenes that are not accessible through traditional methods. nih.gov
Q & A
Q. What synthetic methodologies are recommended for 2-Acetoxy-3,4-dihydronaphthalene, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves functionalizing dihydronaphthalene derivatives via acetylation. For example, a base-catalyzed reaction (e.g., K₂CO₃ in DMF) with acetylating agents like acetic anhydride can introduce the acetoxy group. Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1) . Optimization may include:
- Temperature control (room temperature vs. reflux).
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Purification via column chromatography or recrystallization.
Table 1 outlines key parameters:
| Parameter | Conditions |
|---|---|
| Catalyst | K₂CO₃ (24 mmol) |
| Solvent | DMF |
| Reaction Time | 2–6 hours |
| Workup | Ethyl acetate extraction, Na₂SO₄ drying |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms acetylation (e.g., δ ~2.3 ppm for acetoxy methyl) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₁₂H₁₂O₂; calc. 188.0837).
- HPLC-PDA : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications at the acetoxy group affect metabolic stability in biological systems?
Methodological Answer: Metabolic stability can be assessed using:
- In vitro hepatic microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Compare half-life (t₁/₂) of derivatives (e.g., replacing acetoxy with propionyloxy) .
- CYP450 inhibition studies : Use fluorometric assays to test interactions with CYP3A4/2D6, critical for drug metabolism.
Q. How can contradictions in toxicological data for dihydronaphthalene derivatives be resolved?
Methodological Answer: Contradictions often arise from variability in experimental designs. A systematic approach includes:
- Dose-response normalization : Express results as mg/kg/day for cross-study comparisons.
- In vivo vs. in vitro correlation : Validate cell-based toxicity assays (e.g., IC₅₀ in HepG2 cells) with rodent models (e.g., subchronic oral exposure) .
- Meta-analysis : Pool data from PubMed, TOXCENTER, and NTRL using inclusion criteria (Table 2) :
| Inclusion Criteria | Examples |
|---|---|
| Species | Rats, mice, human cell lines |
| Exposure Routes | Oral, inhalation, dermal |
| Endpoints | Hepatic enzymes, oxidative stress markers |
Q. What standardized methods assess the environmental persistence of this compound?
Methodological Answer:
- OECD 301 biodegradation test : Measure mineralization (CO₂ evolution) in activated sludge over 28 days.
- Hydrolysis studies : Expose the compound to pH 4–9 buffers at 25°C; analyze degradation products via GC-MS .
- Sediment-water partitioning : Use shake-flask methods to determine log Kₒc (organic carbon-water coefficient) .
Q. How can researchers investigate the compound’s interaction with transcriptional regulators?
Methodological Answer:
- Luciferase reporter assays : Transfect cells with plasmids containing antioxidant response elements (ARE) or xenobiotic response elements (XRE). Measure luminescence after compound exposure.
- ChIP-seq : Identify DNA binding sites of transcription factors (e.g., Nrf2, AhR) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
